N-[2-(1H-indol-3-yl)ethyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide

Lipophilicity Drug-likeness Isonicotinamide

N-[2-(1H-Indol-3-yl)ethyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide (CAS 2034362-75-7, PubChem CID is a synthetic small molecule belonging to the indole-carboxamide class, specifically an N-acyltryptamine derivative bearing a 2-(tetrahydro-2H-pyran-4-yloxy)pyridine-4-carboxamide (isonicotinamide) scaffold. Its computed properties include a molecular weight of 365.4 g/mol, calculated LogP (XLogP3-AA) of 2.9, topological polar surface area of 76.2 Ų, two hydrogen bond donors, four hydrogen bond acceptors, and six rotatable bonds.

Molecular Formula C21H23N3O3
Molecular Weight 365.433
CAS No. 2034362-75-7
Cat. No. B2516178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1H-indol-3-yl)ethyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide
CAS2034362-75-7
Molecular FormulaC21H23N3O3
Molecular Weight365.433
Structural Identifiers
SMILESC1COCCC1OC2=NC=CC(=C2)C(=O)NCCC3=CNC4=CC=CC=C43
InChIInChI=1S/C21H23N3O3/c25-21(23-10-6-16-14-24-19-4-2-1-3-18(16)19)15-5-9-22-20(13-15)27-17-7-11-26-12-8-17/h1-5,9,13-14,17,24H,6-8,10-12H2,(H,23,25)
InChIKeyOVKXSOFPFQJXQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(1H-Indol-3-yl)ethyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide (CAS 2034362-75-7): Structural Identity and Physicochemical Baseline for Procurement Decision-Making


N-[2-(1H-Indol-3-yl)ethyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide (CAS 2034362-75-7, PubChem CID 91815377) is a synthetic small molecule belonging to the indole-carboxamide class, specifically an N-acyltryptamine derivative bearing a 2-(tetrahydro-2H-pyran-4-yloxy)pyridine-4-carboxamide (isonicotinamide) scaffold [1]. Its computed properties include a molecular weight of 365.4 g/mol, calculated LogP (XLogP3-AA) of 2.9, topological polar surface area of 76.2 Ų, two hydrogen bond donors, four hydrogen bond acceptors, and six rotatable bonds [1]. The compound combines a tryptamine-derived indole-3-ethylamine motif with a 2-(oxan-4-yloxy)isonicotinamide moiety, a structural arrangement that distinguishes it from simpler N-acyltryptamines and positions it within the broader family of indole carboxamide derivatives investigated as kinase inhibitors, including IKK2 inhibitors described in the patent literature [2].

Why N-[2-(1H-Indol-3-yl)ethyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide Cannot Be Generically Substituted by Simpler Indole Carboxamides


Indole carboxamides as a class exhibit broad but non-interchangeable biological activity profiles. Substituting N-[2-(1H-indol-3-yl)ethyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide with a simpler N-acyltryptamine such as N-Isonicotinoyltryptamide (CAS 29745-40-2), which lacks the 2-(oxan-4-yloxy) substituent, fundamentally alters lipophilicity (ΔLogP estimated at +1.3 units), hydrogen bonding capacity, and steric occupancy in the target binding pocket [1]. The tetrahydropyran-4-yloxy group is not merely a solubilizing appendage; in structurally related indole carboxamide series, such ether-linked oxygen heterocycles have been shown to modulate kinase selectivity, metabolic stability, and off-target profiles in ways that the unsubstituted parent cannot replicate [2]. Similarly, the indole C-3 attachment (via ethyl linker) distinguishes this compound from indole N-1-substituted regioisomers (e.g., CAS 2034277-31-9), where the altered connectivity shifts the spatial orientation of the indole ring and can drastically change receptor recognition [1]. The quantitative evidence below substantiates why procurement decisions must treat this compound as a structurally and functionally distinct entity rather than a generic representative of the indole carboxamide class.

Quantitative Differentiation Evidence for N-[2-(1H-Indol-3-yl)ethyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide Versus Closest Analogs


Physicochemical Differentiation: LogP and Polar Surface Area Advantage Over the Unsubstituted Parent Compound

The target compound incorporates a 2-(oxan-4-yloxy) substituent on the pyridine ring that is absent in the parent compound N-Isonicotinoyltryptamide (CAS 29745-40-2). This substitution increases the calculated LogP from approximately 1.6 (parent, computed by XLogP3) to 2.9 (target compound), a ΔLogP of +1.3 units [1][2]. Simultaneously, the topological polar surface area increases from 62.0 Ų (parent) to 76.2 Ų (target), and the molecular weight increases from 265.3 g/mol to 365.4 g/mol [1][2]. These shifts place the target compound in a more favorable lipophilicity range for blood-brain barrier penetration (typically LogP 2–4) while maintaining acceptable TPSA for oral bioavailability (below 140 Ų) [3].

Lipophilicity Drug-likeness Isonicotinamide

Regioisomeric Specificity: Indole C-3 Versus N-1 Substitution Defines a Distinct Chemical Space

The target compound features the tryptamine ethyl linker attached at the indole C-3 position. A closely related regioisomer, N-(2-(1H-indol-1-yl)ethyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide (CAS 2034277-31-9), differs solely in the attachment point—indole N-1 instead of C-3 [1]. This single-atom connectivity shift produces a markedly different spatial orientation of the indole ring system. In the indole carboxamide IKK2 inhibitor series (US20070254873), SAR data demonstrate that indole substitution position critically governs kinase inhibitory potency, with C-3-linked tryptamine derivatives consistently showing different activity profiles compared to N-1-linked analogs [2]. The C-3 ethyl linkage preserves the indole N-H as a hydrogen bond donor, whereas N-1 substitution eliminates this donor capability, fundamentally altering pharmacophoric hydrogen bonding patterns [1].

Regioisomerism Indole substitution Receptor recognition

Linker Atom Differentiation: Ethylene Versus Thioether in the Indole-to-Carboxamide Bridge

The target compound employs a saturated ethylene (-CH2-CH2-) linker between the indole C-3 and the carboxamide nitrogen. The closest sulfur-containing analog, N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide (CAS 2034615-78-4), replaces this ethylene bridge with a thioether (-S-CH2-CH2-) linker [1]. Sulfur incorporation increases the molecular weight from 365.4 to 397.5 g/mol and introduces a site susceptible to oxidative metabolism (S-oxidation to sulfoxide/sulfone), a well-characterized metabolic liability for thioether-containing drug candidates [2]. The all-carbon ethylene linker of the target compound eliminates this oxidative pathway, potentially conferring superior metabolic stability, though direct comparative microsomal stability data for this specific pair are not publicly available [1].

Metabolic stability Thioether oxidation Linker chemistry

Halogen-Free Scaffold: Reduced Risk of CYP-Dependent Drug-Drug Interactions Versus Chlorinated Analogs

Several structurally related indole-pyridine carboxamides feature chlorine substitution on the pyridine or indole rings, such as 5-chloro-N-[2-(1H-indol-3-yl)ethyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide [1]. The target compound is halogen-free. In medicinal chemistry, aryl chlorides are associated with increased risk of mechanism-based CYP450 inhibition, particularly CYP3A4, and can contribute to time-dependent inhibition through reactive metabolite formation [2]. While direct CYP inhibition data for this specific compound series are not publicly available, the absence of chlorine in the target compound represents a favorable structural feature for in vivo pharmacology studies where minimizing drug-drug interaction risk is critical [1][2].

Drug-drug interaction CYP inhibition Chlorine substitution

Prioritized Research and Procurement Application Scenarios for N-[2-(1H-Indol-3-yl)ethyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide


Kinase Inhibitor Lead Optimization Programs Requiring a Defined Tryptamine-Isonicotinamide Scaffold

Research groups pursuing IKK2 or related kinase inhibition using indole carboxamide chemotypes can deploy this compound as a structurally characterized starting point. Its oxan-4-yloxy substituent provides a specific hydrogen bond acceptor vector and lipophilicity adjustment (LogP 2.9) that the unsubstituted parent N-Isonicotinoyltryptamide (LogP ~1.6) cannot offer [1][2]. The indole C-3 ethyl linker preserves the indole N-H hydrogen bond donor, a pharmacophoric feature absent in N-1-substituted regioisomers [1]. Procurement of this specific compound—rather than a generic indole carboxamide—ensures SAR consistency across compound libraries.

In Vivo Pharmacodynamic Studies Requiring a Halogen-Free, Metabolically Cleaner Tool Compound

The absence of chlorine atoms distinguishes this compound from chlorinated analogs that carry elevated CYP inhibition and bioactivation risk [1]. For rodent efficacy models involving co-administered agents or longitudinal dosing, the halogen-free scaffold reduces the probability of time-dependent CYP3A4 inactivation and drug-drug interaction artifacts that could confound pharmacodynamic readouts. This is particularly relevant for inflammation models where IKK2 pathway inhibition is the intended pharmacodynamic endpoint [2].

Comparative Metabolism Studies Profiling Linker Stability in Indole Carboxamide Series

The all-carbon ethylene linker of the target compound provides a metabolically stable baseline for comparative ADME studies against thioether-linked analogs (e.g., CAS 2034615-78-4), which are susceptible to S-oxidation [1]. Researchers conducting microsomal or hepatocyte stability profiling can use this compound as the oxidation-resistant reference standard, enabling clean attribution of metabolic soft spots to the linker chemistry rather than to the indole or pyridine moieties [2].

Blood-Brain Barrier Penetration Studies Leveraging Optimized Physicochemical Properties

With a computed LogP of 2.9 and TPSA of 76.2 Ų, the target compound resides within the favorable range for CNS drug candidates (LogP 2–4, TPSA < 90 Ų) [1]. The oxan-4-yloxy group contributes to this balanced profile without introducing additional hydrogen bond donors. Neuroscience-focused research programs investigating tryptamine-based ligands for CNS targets can procure this compound for parallel artificial membrane permeability assays (PAMPA) or in situ brain perfusion studies to quantify BBB penetration, using the parent compound (LogP ~1.6) as a low-permeability comparator [2].

Quote Request

Request a Quote for N-[2-(1H-indol-3-yl)ethyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.